molecular formula C19H32N6O3 B215828 2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide

2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide

Cat. No. B215828
M. Wt: 392.5 g/mol
InChI Key: GRTFGBXAUCZYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MRS2500, and is a potent and selective antagonist of the P2Y1 receptor.

Mechanism of Action

MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the activation of this receptor, MRS2500 inhibits downstream signaling pathways that are involved in platelet aggregation, thrombus formation, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2500 are primarily related to its ability to inhibit P2Y1 receptor signaling. This compound has been shown to inhibit platelet aggregation, reduce thrombus formation, and decrease bone resorption. Additionally, MRS2500 has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for more specific investigations of the role of this receptor in various physiological processes. However, one limitation of using MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

Future research on MRS2500 could focus on investigating its potential therapeutic applications in the treatment of thrombotic disorders, bone disorders, and neurodegenerative diseases. Additionally, further studies could explore the potential of MRS2500 as a tool for investigating the role of P2Y1 receptor signaling in various physiological processes.

Synthesis Methods

The synthesis of MRS2500 involves several steps, including the condensation of 2,6-dioxopurine with 3-methylbutylamine, followed by the acylation of the resulting product with N-(3-methylbutyl)acetamide. The final product is obtained through purification and isolation using various chromatographic techniques.

Scientific Research Applications

MRS2500 has been used in various scientific research studies to investigate the role of P2Y1 receptor signaling in various physiological processes. This compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic target for the treatment of thrombotic disorders. Additionally, MRS2500 has been used to study the role of P2Y1 receptor signaling in bone remodeling, inflammation, and neuroprotection.

properties

Product Name

2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide

Molecular Formula

C19H32N6O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[1,3-dimethyl-8-(3-methylbutylamino)-2,6-dioxopurin-7-yl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C19H32N6O3/c1-12(2)7-9-20-14(26)11-25-15-16(22-18(25)21-10-8-13(3)4)23(5)19(28)24(6)17(15)27/h12-13H,7-11H2,1-6H3,(H,20,26)(H,21,22)

InChI Key

GRTFGBXAUCZYHY-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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